trans-3-Methyl-cyclohexanecarboxylic acid
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Overview
Description
trans-3-Methyl-cyclohexanecarboxylic acid is a chiral organic compound with the molecular formula C8H14O2 It is a derivative of cyclohexane, featuring a carboxylic acid functional group and a methyl substituent on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-Methyl-cyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of 3-methylcyclohexanone followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) and an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high enantioselectivity. These methods often employ immobilized enzymes to catalyze the hydrogenation and oxidation steps, ensuring efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
trans-3-Methyl-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Esters, amides
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
trans-3-Methyl-cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of trans-3-Methyl-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-Methyl-cyclohexanecarboxylic acid: A stereoisomer with different spatial arrangement of atoms.
Cyclohexanecarboxylic acid: Lacks the methyl substituent, resulting in different chemical properties.
3-Methylcyclohexanol: Contains a hydroxyl group instead of a carboxylic acid group.
Uniqueness
trans-3-Methyl-cyclohexanecarboxylic acid is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems.
Properties
IUPAC Name |
(1S,3S)-3-methylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFSKZDQGRCLBN-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H](C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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